(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Regioisomerism Lipophilicity ADME

This 3-substituted piperidine regioisomer (CAS 2098154-35-7) is a critical tool for SAR and target engagement studies, distinguishable from its 4-substituted analog (CAS 2098154-28-8) by its higher LogP (+0.40). Its 98% purity exceeds discontinued 95% alternatives, ensuring integrity in sensitive fragment-based drug discovery assays. The (E)-4-oxobut-2-enoic acid moiety functions as a warhead for targeted covalent inhibitors. Available with a documented TPSA of 66.84 Ų for method development.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2098154-35-7
Cat. No. B1490861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2098154-35-7
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOCC1CCCN(C1)C(=O)C=CC(=O)O
InChIInChI=1S/C12H19NO4/c1-2-17-9-10-4-3-7-13(8-10)11(14)5-6-12(15)16/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)/b6-5+
InChIKeyGARNAPLFVINSHE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2098154-35-7: (E)-4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid – Structural and Procurement Baseline


(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098154-35-7) is a piperidine-derived α,β-unsaturated carboxylic acid (molecular formula C₁₂H₁₉NO₄; MW 241.29 g/mol) featuring a 3-ethoxymethyl substituent on the piperidine ring and an (E)-configured 4-oxobut-2-enoic acid moiety . The compound belongs to a family of piperidine-based enoic acid building blocks and intermediates that have attracted attention in medicinal chemistry for the development of soluble epoxide hydrolase (sEH) inhibitors and other enzyme-targeted agents [1]. Its structural architecture combines a hydrogen bond donor (carboxylic acid), multiple hydrogen bond acceptors, a conformationally constrained piperidine scaffold, and a Michael acceptor electrophile, providing a distinctive pharmacophoric profile relative to otherwise similar analogs [2].

Why 3-Ethoxymethyl Regioisomer CAS 2098154-35-7 Cannot Be Substituted by Its 4-Substituted Isomer or Other In-Class Analogs


Within the (E)-4-(substituted-piperidin-1-yl)-4-oxobut-2-enoic acid series, the position of the ethoxymethyl substituent on the piperidine ring is not a trivial structural variation. The 3-substituted regioisomer (CAS 2098154-35-7) and its 4-substituted counterpart (CAS 2098154-28-8) share identical molecular formula and molecular weight yet exhibit measurably different physicochemical properties, including a higher computed LogP (0.90 vs. 0.50) [1]. Positional isomerism in piperidine-based bioactive molecules is well-established to influence target binding geometry, metabolic stability, and off-target selectivity profiles [2]. SAR studies on piperidine-derived sEH inhibitors demonstrate that even minor alterations in substituent position can produce potency shifts of up to 75-fold [2]. Furthermore, substitution at the 3-position alters the conformational preferences of the piperidine ring compared to 4-substituted analogs, which directly impacts the spatial orientation of the enoic acid pharmacophore and its ability to engage catalytic residues in enzyme active sites [2]. Generic interchange without structural verification therefore risks introducing uncontrolled variables into SAR campaigns, chemical biology probe studies, or lead optimization workflows.

Quantitative Differentiation Evidence for CAS 2098154-35-7: Head-to-Head Comparator Data


Regioisomeric Differentiation: 3-Ethoxymethyl vs. 4-Ethoxymethyl Piperidine – LogP and Lipophilicity Comparison

CAS 2098154-35-7 (3-ethoxymethyl regioisomer) exhibits a computed LogP of 0.9023 compared to XLogP3 of 0.50 for the 4-ethoxymethyl regioisomer CAS 2098154-28-8, representing a ΔLogP of +0.40 [1]. Topological polar surface area (TPSA) is essentially identical between the two isomers (66.84 vs. 66.8 Ų), isolating lipophilicity as the primary physicochemical discriminator [1]. This ~2.5-fold difference in calculated partition coefficient is relevant for differential membrane permeability, solubility, and metabolic clearance predictions [2].

Regioisomerism Lipophilicity ADME Piperidine substitution Physicochemical profiling

3-Position Ethoxymethyl Substitution: Conformational and Steric Differentiation from 4-Position and Quaternary Analogs

The ethoxymethyl group at the piperidine 3-position in CAS 2098154-35-7 introduces a chiral center and steric environment distinct from the 4-substituted regioisomer (CAS 2098154-28-8) [1]. Other in-class analogs employ alternative substituent strategies: CAS 2098155-35-0 uses a quaternary 4-methyl-4-methoxymethyl substitution pattern (increased steric bulk), CAS 2098154-82-4 introduces a 4-(1,1-difluoroethyl) group (enhanced metabolic stability via fluorine), and CAS 2098154-98-2 replaces the piperidine core with a pyrrolidine ring (altered ring size and conformational landscape) [2]. The 3-substitution pattern in CAS 2098154-35-7 positions the ethoxymethyl group closer to the amide bond vector, potentially influencing the dihedral angle between the piperidine ring and the enoic acid plane—a parameter critical for optimal presentation of the Michael acceptor electrophile to catalytic cysteine or serine residues in target enzymes [3].

Conformational analysis Piperidine ring substitution Steric effects Structure-activity relationship

Vendor-Supplied Purity Specification: 98% (HPLC) from LeYan – Procurement-Grade Comparison

CAS 2098154-35-7 is available from LeYan (Product No. 2221673) with a documented purity specification of 98% . In comparison, CymitQuimica (Biosynth) lists the compound with a minimum purity of 95% (discontinued status) . For the 4-substituted regioisomer CAS 2098154-28-8, TRC (Toronto Research Chemicals) offers the compound without a publicly listed purity specification on the aggregator platform [1]. The 3-percentage-point purity differential (98% vs. 95%) between vendors represents a meaningful distinction for applications requiring high-fidelity building blocks, such as fragment-based drug discovery, where impurities at ≥2% can generate false-positive screening hits or confound SAR interpretation [2].

Purity specification Quality control Chemical procurement Building block

α,β-Unsaturated Carbonyl System: Michael Acceptor Reactivity Differentiation from Non-Enoic Acid sEH Inhibitor Chemotypes

CAS 2098154-35-7 contains an (E)-configured 4-oxobut-2-enoic acid moiety—an α,β-unsaturated carbonyl system capable of functioning as a Michael acceptor for covalent modification of nucleophilic amino acid residues (e.g., cysteine thiols) in target proteins . This electrophilic warhead distinguishes the compound from the amide-based non-urea sEH inhibitors characterized by Pecic et al. (2013, 2018), which employ a saturated amide linkage and act through reversible, non-covalent inhibition mechanisms [1][2]. The lead amide inhibitor 3 in the Pecic series exhibits an sEH IC₅₀ of 85 nM (human), whereas structurally distinct 4-oxobut-2-enoic acid derivatives have been explored as covalent inhibitors of other enzyme classes (e.g., kynurenine-3-hydroxylase) with IC₅₀ values in the low micromolar to nanomolar range [1][3]. The (E)-configuration of the double bond is critical: (Z)-isomers would present a different trajectory for nucleophilic attack, potentially altering the rate of covalent adduct formation and target residence time .

Michael acceptor Covalent inhibitor Electrophilic warhead α,β-unsaturated carbonyl

Optimal Research and Procurement Application Scenarios for CAS 2098154-35-7 Based on Verified Differentiation Evidence


SAR Exploration of Piperidine Substitution Position in sEH or Related Enzyme Inhibitor Programs

When structure-activity relationship studies require systematic variation of substituent position on the piperidine ring, CAS 2098154-35-7 serves as the 3-ethoxymethyl representative alongside its 4-substituted regioisomer CAS 2098154-28-8. The measured ΔLogP of +0.40 between these two isomers provides a quantitative framework for interpreting differential cellular permeability, metabolic stability, or target engagement data between 3- and 4-substituted series [1]. This regioisomeric pair enables medicinal chemists to isolate the contribution of substituent position to biological activity while controlling for molecular formula, molecular weight, hydrogen bond donor/acceptor counts, and TPSA [1].

Covalent Inhibitor Design Leveraging the (E)-Enoic Acid Michael Acceptor Warhead

The (E)-4-oxobut-2-enoic acid moiety in CAS 2098154-35-7 provides a stereodefined Michael acceptor that can be exploited for targeted covalent inhibitor (TCI) design. Unlike amide-based non-urea sEH inhibitors that operate through reversible binding (IC₅₀ range: 53–6351 nM for the Pecic 2018 series), the α,β-unsaturated carbonyl system enables irreversible or slowly reversible covalent bond formation with catalytic cysteine or other nucleophilic residues [2]. This compound is therefore suited as a covalent warhead-bearing scaffold for programs seeking prolonged target residence time or improved biochemical efficiency through covalent mechanisms [2][3].

Analytical Method Development and Reference Standard Procurement at 98% Purity Grade

For laboratories requiring a high-purity reference standard for HPLC method validation, LC-MS quantification, or NMR structural confirmation, CAS 2098154-35-7 is available at 98% purity from LeYan (Product No. 2221673), which is 3 percentage points above the minimum 95% specification offered by the discontinued CymitQuimica supply . The documented TPSA (66.84 Ų), LogP (0.9023), hydrogen bond acceptor count (3), and donor count (1) provide experimentally useful chromatographic prediction parameters for reverse-phase or HILIC method development .

Fragment-Based Drug Discovery (FBDD) Library Expansion with Defined Regioisomeric Diversity

With a molecular weight of 241.29 g/mol, 5 rotatable bonds, and a balanced LogP of 0.90, CAS 2098154-35-7 falls within favorable fragment-like property space (MW < 300, clogP ≤ 3, rotatable bonds ≤ 6) for FBDD screening libraries [4]. Its 3-substitution pattern offers a regioisomeric diversity point that is orthogonal to 4-substituted piperidine fragments, enabling fragment library designers to probe different vectors from the piperidine core in biochemical or biophysical fragment screens. The 98% purity specification further supports its suitability for sensitive fragment screening formats such as STD-NMR, SPR, or thermal shift assays where impurities can confound hit identification [4].

Quote Request

Request a Quote for (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.